3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane
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Overview
Description
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure containing both oxygen and bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,9-dioxaspiro[5One common method includes the reaction of a suitable diol with a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
While detailed industrial production methods for 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function . The pathways involved often include enzyme inhibition or activation, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Lacks the bromomethyl group but shares the spirocyclic core.
1,3-Dioxane Derivatives: Similar in structure but with different substituents.
1,3-Dithiane Derivatives: Contain sulfur atoms instead of oxygen, leading to different chemical properties.
Uniqueness
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane is unique due to its bromomethyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a versatile compound for synthetic and research applications .
Properties
IUPAC Name |
3-(bromomethyl)-2,9-dioxaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUBERSNDRWIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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